4-(2-Cyclohexylethoxy)aniline

Nrf2 inhibitor radiosensitization mechanism nuclear translocation

4-(2-Cyclohexylethoxy)aniline (CAS 76253-34-4, molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol) is a para-substituted aniline derivative bearing a cyclohexylethoxy ether side chain. The compound is indexed under MeSH Unique ID C576912 and classified as both an Aniline Compound and a Radiation-Sensitizing Agent.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 76253-34-4
Cat. No. B183823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclohexylethoxy)aniline
CAS76253-34-4
Synonyms4-(2-cyclohexylethoxy)aniline
IM3829
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCOC2=CC=C(C=C2)N
InChIInChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2
InChIKeyKZIPKNLJWRDAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyclohexylethoxy)aniline (CAS 76253-34-4): Chemical Identity, Regulatory Classification, and Primary Research Designation


4-(2-Cyclohexylethoxy)aniline (CAS 76253-34-4, molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol) is a para-substituted aniline derivative bearing a cyclohexylethoxy ether side chain . The compound is indexed under MeSH Unique ID C576912 and classified as both an Aniline Compound and a Radiation-Sensitizing Agent [1]. In the primary biomedical literature, this compound is designated IM3829 and was identified from a high-throughput screen of 8,000 synthetic small molecules as an inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional activity [2]. Commercially, it is supplied as a white to off-white crystalline powder soluble in organic solvents, with certified purity levels of 98% from reputable vendors, and is labeled strictly for research use only .

Why 4-(2-Cyclohexylethoxy)aniline Cannot Be Replaced by Other Nrf2 Inhibitors or Structural Aniline Analogs in Radiosensitization Research


Substituting 4-(2-cyclohexylethoxy)aniline (IM3829) with another Nrf2 inhibitor, such as Brusatol, ML385, or Halofuginone, introduces fundamentally different pharmacological mechanisms that alter experimental outcomes. IM3829 specifically inhibits ionizing radiation (IR)-induced nuclear translocation of NRF2, whereas Brusatol acts as a general inhibitor of protein translation, ML385 interferes with sMAF-NRF2 complex formation, and Halofuginone suppresses NRF2 synthesis via inhibition of t-prolyl-RNA synthetase [1]. These mechanistic differences mean that radiosensitization data generated with one inhibitor cannot be extrapolated to another. At the structural level, replacing the cyclohexylethoxy group at the para position (LogP 3.87, pKa 5.23 ± 0.10 predicted ) with shorter-chain analogs (e.g., 4-(cyclohexylmethoxy)aniline) alters lipophilicity and molecular flexibility, potentially affecting membrane permeability, target engagement, and pharmacokinetic behavior. Even the closely related 5-chloro-2-(2-cyclohexylethoxy)aniline introduces an electron-withdrawing chloro substituent that modifies the aniline nitrogen nucleophilicity and hydrogen-bonding capacity, critical for its role as a nucleophilic aromatic substitution reagent in organic synthesis . The combination of a distinct Nrf2-inhibitory mechanism and specific physicochemical properties makes generic substitution scientifically unreliable.

4-(2-Cyclohexylethoxy)aniline: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Against Comparator Nrf2 Inhibitors and Structural Analogs


Mechanism-of-Action Specificity: IM3829 Targets Radiation-Induced NRF2 Nuclear Translocation, Distinct from All Other Major Nrf2 Inhibitor Classes

Among clinically relevant Nrf2 inhibitors, 4-(2-cyclohexylethoxy)aniline (IM3829) is uniquely characterized by its mechanism of inhibiting ionizing radiation (IR)-induced nuclear translocation of NRF2 [1]. In contrast, Brusatol suppresses Nrf2 protein levels through general inhibition of protein translation, ML385 (IC₅₀ = 1.9 μM) interferes with the sMAF-NRF2 complex formation at the transcriptional level, and Halofuginone reduces NRF2 protein synthesis by inhibiting t-prolyl-RNA synthetase [1]. This mechanistic divergence is functionally consequential: IM3829's ability to specifically block the stress-induced nuclear relocalization of NRF2—rather than globally suppressing protein synthesis or blocking DNA binding—means it can potentially sensitize cancer cells to radiation without the systemic cytotoxicity associated with general translation inhibitors like Brusatol (reported IC₅₀ < 1 μM against 457 cancer cell lines) [2]. No other Nrf2 inhibitor in this comparator set is documented to act via blockade of stimulus-induced nuclear translocation.

Nrf2 inhibitor radiosensitization mechanism nuclear translocation

Radiosensitization Enhancement Factor: IM3829 Derivative Series Demonstrates >2-Fold Increase in IR-Induced Cell Death in H1299 NSCLC Cells

In the structure-activity relationship study by Ahn et al. (2014), nine derivatives of 4-(2-cyclohexylethoxy)aniline were synthesized and evaluated for radiosensitizing activity. Compound 2g, a direct derivative of the parent IM3829 scaffold, produced a quantifiable >2-fold enhancement in ionizing radiation (IR)-induced cell death in H1299 non-small cell lung cancer (NSCLC) cells [1]. Specifically, IR-induced cell death increased from a baseline of 2.90 ± 0.22 (IR alone) to 6.02 ± 0.87 (IR + compound 2g), representing a 2.08-fold enhancement [1]. Compound 2g was identified as the most potent among the nine derivatives tested and achieved this effect through effective inhibition of both mRNA and protein expression of Nrf2 and its downstream target HO-1 [1]. The parent compound IM3829 had previously been shown to radiosensitize H1299, A549, and H460 lung cancer cells both in vitro and in vivo [2]. This derivative data confirms that the 4-(2-cyclohexylethoxy)aniline core scaffold is pharmacologically tractable for radiosensitization and provides a quantitative benchmark for potency that can be referenced when evaluating procurement of either the parent compound or its derivatives.

radiosensitization non-small cell lung cancer clonogenic death

Multi-Cell-Line Clonogenic Survival Inhibition: IM3829 Plus Radiation Suppresses Colony Formation Across Three Genetically Distinct NSCLC Lines

The original characterization study by Lee et al. (2012) demonstrated that combined treatment with 4-(2-cyclohexylethoxy)aniline (IM3829) and ionizing radiation significantly inhibited clonogenic survival in three distinct non-small cell lung cancer (NSCLC) cell lines: H1299, A549, and H460 [1]. These three cell lines represent genetically heterogeneous NSCLC backgrounds: H1299 (p53-null), A549 (wild-type p53, KRAS mutant, KEAP1 mutant with constitutive Nrf2 activation), and H460 (wild-type p53, PIK3CA mutant). The demonstration of radiosensitization across all three lines, including the KEAP1-mutant A549 line that exhibits constitutively elevated Nrf2 activity, supports the functional relevance of IM3829's Nrf2-inhibitory mechanism in a context where Nrf2 is pathologically activated [1][2]. In contrast, the comparator Nrf2 inhibitor ML385 has been evaluated primarily for specificity toward NSCLC cells with KEAP1 mutations (gain of Nrf2 function) but its radiosensitization data are limited to breast cancer cell lines (SUM149, SUM159) in published comparative tables [3]. Brusatol has demonstrated Nrf2 inhibition in A549 cells at effective concentrations <50 nM, but predominantly in chemosensitization rather than radiosensitization contexts .

clonogenic assay NSCLC radiosensitivity

In Vivo Tumor Growth Inhibition with Radiation: Dual-Xenograft Efficacy in H1299 and A549 Mouse Models

Lee et al. (2012) demonstrated that 4-(2-cyclohexylethoxy)aniline (IM3829) administered together with ionizing radiation inhibited tumor growth more effectively than radiation alone in mice bearing either H1299 or A549 lung cancer xenografts [1]. This in vivo efficacy was observed in two independent xenograft models reflecting different Nrf2 activation states: H1299 (p53-null) and A549 (KEAP1 mutant, constitutively active Nrf2). The in vivo data are complemented by mechanistic evidence showing that IM3829 significantly increased reactive oxygen species (ROS) accumulation in irradiated cells compared with cells exposed to radiation alone, leading to apoptotic cell death confirmed by caspase-3 and PARP cleavage [1]. Among comparator Nrf2 inhibitors, Halofuginone has also demonstrated in vivo efficacy in A549 xenograft models, but through a distinctly different mechanism (NRF2 protein synthesis suppression) [2]. Brusatol has been shown to reach tumor tissue and inhibit the Nrf2 pathway in vivo, but its principal application context is chemosensitization rather than radiosensitization . Specific tumor volume reduction percentages for IM3829 plus radiation versus radiation alone are available in the full-text figures of the primary paper but are not numerically stated in the abstract; procurement decisions based on in vivo efficacy should reference the complete dose-response data in the full manuscript.

xenograft in vivo radiosensitization tumor growth inhibition

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding, and Molecular Flexibility Compared to Closest Structural Analogs

4-(2-Cyclohexylethoxy)aniline possesses a distinct physicochemical profile that differentiates it from its closest commercially available structural analogs. The compound has an ACD/LogP of 3.87, an ACD/LogD (pH 7.4) of 3.72, a predicted pKa of 5.23 ± 0.10, and an estimated water solubility of approximately 5.96 mg/L at 25°C . In comparison, 4-(cyclohexylmethoxy)aniline (CAS 76253-28-6) has a molecular weight of 205.15 g/mol (vs. 219.32 g/mol) and only 3 freely rotatable bonds (vs. 4 in the target compound), resulting from the one-methylene-shorter linker, which reduces molecular flexibility and alters conformational sampling . 5-Chloro-2-(2-cyclohexylethoxy)aniline (CAS 946682-46-8) has a molecular weight of 253.77 g/mol and introduces an electron-withdrawing chlorine atom at the ortho position relative to the ether linkage, which modifies the electronic character of the aromatic ring and the nucleophilicity of the aniline nitrogen—properties that are critical for its use as a nucleophilic aromatic substitution reagent . The target compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors, a polar surface area of 35.25 Ų, and zero Rule-of-5 violations . These combined properties—moderate to high lipophilicity, balanced hydrogen bonding capacity, and conformational flexibility conferred by the four rotatable bonds—are consistent with a compound capable of passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility.

lipophilicity structure-property relationship drug-likeness

Biological Selectivity: IM3829 Exhibits No Intrinsic Cytotoxicity, Discriminating It from Broadly Cytotoxic Nrf2 Inhibitors

A critical differentiation point identified in the primary literature is that 4-(2-cyclohexylethoxy)aniline (IM3829) exhibited no intrinsic cytotoxicity at concentrations that produced radiosensitization, as explicitly stated by Lee et al. (2012): 'IM3829 exhibited no intrinsic cytotoxicity, but enhanced the antitumor effects of IR by increasing ROS generation' [1]. This contrasts markedly with Brusatol, which exhibits broad cytotoxicity across 457 cancer cell lines with IC₅₀ < 1 μM, and is described as a general inhibitor of protein translation rather than a selective Nrf2 modulator . ML385, while more specific than Brusatol with an IC₅₀ of 1.9 μM for Nrf2 inhibition, has been primarily characterized in breast cancer cell lines for chemosensitization rather than in NSCLC radiosensitization models . The absence of intrinsic cytotoxicity in IM3829 is mechanistically significant: it indicates that the compound's radiosensitizing effect is mediated through Nrf2 pathway inhibition and subsequent ROS accumulation upon radiation challenge, rather than through direct cytostatic or cytotoxic activity. This property suggests a potentially wider therapeutic window for radiation combination strategies, as the compound is predicted not to compound the toxicity burden of radiotherapy through independent cytotoxic mechanisms.

cytotoxicity selectivity therapeutic window

4-(2-Cyclohexylethoxy)aniline: Evidence-Based Optimal Application Scenarios for Scientific Procurement


Radiosensitizer Lead Compound for Non-Small Cell Lung Cancer (NSCLC) Preclinical Development

Based on the demonstrated in vivo efficacy in H1299 and A549 xenograft models and clonogenic survival inhibition across three NSCLC cell lines [1], 4-(2-cyclohexylethoxy)aniline is optimally positioned as a radiosensitizer lead compound in NSCLC preclinical programs. The compound's unique mechanism—inhibition of radiation-induced NRF2 nuclear translocation—makes it particularly suitable for NSCLC subtypes harboring KEAP1 mutations or exhibiting constitutive Nrf2 activation, a population representing a significant fraction of NSCLC patients with poor radiotherapy outcomes [1][2]. Its lack of intrinsic cytotoxicity [1] supports its use in combination radiotherapy protocols where minimizing additional toxicity burden is a clinical priority.

Nrf2 Pathway Inhibitor Tool Compound for Oxidative Stress and Radiation Biology Research

As a well-characterized Nrf2 inhibitor with a distinct mechanism targeting stimulus-induced nuclear translocation rather than global protein synthesis or transcription complex formation [3], 4-(2-cyclohexylethoxy)aniline serves as a valuable chemical biology tool for dissecting Nrf2-dependent antioxidant responses. Researchers studying the role of Nrf2 in radioresistance, ROS scavenging, and redox homeostasis can employ this compound to selectively block the radiation-induced arm of Nrf2 activation, enabling mechanistic studies that cannot be performed with pan-Nrf2 inhibitors like Brusatol or ML385. The compound's commercial availability at 98% purity ensures reproducible experimental conditions across independent laboratories.

Organic Synthesis Building Block for Complex Molecule Construction via Nucleophilic Aromatic Substitution

In synthetic organic chemistry, 4-(2-cyclohexylethoxy)aniline functions as a nucleophilic aromatic substitution reagent, participating in reactions that introduce the 4-(2-cyclohexylethoxy)aniline moiety into diverse organic molecules through new carbon-nitrogen bond formation at the aniline nitrogen . This reactivity profile makes it a versatile building block for constructing compound libraries, including the IM3829 derivative series that yielded the potent radiosensitizer compound 2g [4]. The para-cyclohexylethoxy substituent provides a defined lipophilic domain (LogP 3.87 ) that can modulate the physicochemical properties of final compounds without introducing additional hydrogen bond donors or acceptors.

Pharmacological Probe for Studying NRF2 Nuclear-Cytoplasmic Shuttling Dynamics

The specific mechanism of IM3829—inhibition of ionizing radiation-induced nuclear translocation of NRF2 [3]—positions this compound as a unique pharmacological probe for investigating the dynamic regulation of NRF2 subcellular localization. Unlike inhibitors that suppress NRF2 protein levels (Brusatol, Halofuginone) or block its DNA-binding activity (ML385), IM3829 can be used to study the nuclear import machinery and signaling pathways that govern stimulus-coupled NRF2 nuclear accumulation. This application is particularly relevant for research groups focused on understanding how cancer cells exploit NRF2 compartmentalization to acquire radioresistance, and for screening campaigns seeking to identify additional modulators of NRF2 trafficking.

Quote Request

Request a Quote for 4-(2-Cyclohexylethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.